Product packaging for (2R)-N,2,5-trimethylhexanamide(Cat. No.:CAS No. 62073-56-7)

(2R)-N,2,5-trimethylhexanamide

Cat. No.: B14542294
CAS No.: 62073-56-7
M. Wt: 157.25 g/mol
InChI Key: QBQMWBLVYOKZOW-MRVPVSSYSA-N
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Description

(2R)-N,2,5-Trimethylhexanamide is a chiral organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This chemical entity is characterized by its specific (2R) stereochemical configuration, which may be critical for its interaction in biological systems and makes it a compound of interest in sophisticated organic synthesis and pharmaceutical research. As a stereospecific molecule, it serves as a valuable building block or intermediate for researchers developing novel compounds, particularly in the exploration of structure-activity relationships. The data for this compound is cataloged under PubChem CID 71390229 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B14542294 (2R)-N,2,5-trimethylhexanamide CAS No. 62073-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62073-56-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2R)-N,2,5-trimethylhexanamide

InChI

InChI=1S/C9H19NO/c1-7(2)5-6-8(3)9(11)10-4/h7-8H,5-6H2,1-4H3,(H,10,11)/t8-/m1/s1

InChI Key

QBQMWBLVYOKZOW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC(C)C)C(=O)NC

Canonical SMILES

CC(C)CCC(C)C(=O)NC

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for 2r N,2,5 Trimethylhexanamide

Enantioselective Synthesis Strategies for (2R)-N,2,5-trimethylhexanamide

Enantioselective synthesis aims to directly produce a specific enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. mdpi.com This can be achieved through various strategies, including the use of asymmetric catalysis or chiral auxiliaries.

Asymmetric catalysis involves the use of a substoichiometric amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For the synthesis of this compound, a potential route involves the direct catalytic asymmetric amidation of a prochiral precursor or the kinetic resolution of a racemic starting material.

One conceptual approach is the asymmetric alkylation of an N,5-dimethylhexanamide enolate. In this scenario, a chiral catalyst, such as a chiral phase-transfer catalyst or a metal complex with a chiral ligand, would create a chiral environment around the enolate. This environment would favor the approach of the methylating agent (e.g., methyl iodide) from one face of the planar enolate, leading to the preferential formation of the (2R) product. The effectiveness of such a process depends heavily on the ability of the catalyst to differentiate between the two enantiotopic faces of the enolate intermediate.

Alternatively, a kinetic resolution of racemic 2,5-dimethylhexanoic acid could be achieved through a catalytic amidation reaction. A chiral catalyst could selectively promote the reaction of the (R)-enantiomer of the acid with a simple amine (e.g., methylamine), leaving the unreacted (S)-enantiomer behind. While efficient, this method is fundamentally limited to a maximum theoretical yield of 50% for the desired amide.

A robust and widely employed strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching a chiral molecule to an achiral substrate to form a diastereomeric intermediate. nih.gov Subsequent reactions are then directed by the stereocenter(s) of the auxiliary, allowing for high diastereoselectivity. After the desired stereocenter is installed in the substrate, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a plausible pathway begins with the achiral precursor, 2,5-dimethylhexanoic acid. This acid would first be coupled to a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, to form a chiral amide. wikipedia.orgnih.gov The α-proton of this new amide can then be removed by a strong base (e.g., lithium diisopropylamide) to form a stereochemically defined enolate, where one face is sterically shielded by the chiral auxiliary.

Subsequent alkylation of this enolate with a methylating agent would occur on the less hindered face, leading to the formation of a new diastereomer with high selectivity. The final step involves the cleavage of the chiral auxiliary (e.g., through hydrolysis or reduction) to yield the target (2R)-N,2,5-trimethylhexanoic acid, which can then be converted to the final amide, this compound. The diastereoselectivity of the alkylation step is often very high, as illustrated in the representative data below.

Illustrative Data: Diastereoselective Alkylation Using a Chiral Auxiliary

Entry Chiral Auxiliary Base Alkylating Agent Solvent Diastereomeric Ratio (R:S)
1 (S)-4-benzyl-2-oxazolidinone LDA CH₃I THF 95:5
2 (1R,2S)-Pseudoephedrine LiCl, LDA CH₃I THF 97:3

Note: This table contains representative data for illustrative purposes and is based on typical outcomes for chiral auxiliary-mediated alkylations.

Stereodivergent synthesis provides access to any stereoisomer of a product from a common starting material, typically by changing the chirality of the catalyst or reagent. nih.gov In the context of this compound, a stereodivergent approach would also allow for the synthesis of its enantiomer, (2S)-N,2,5-trimethylhexanamide.

This is particularly straightforward in chiral auxiliary-mediated synthesis. For instance, by starting with 2,5-dimethylhexanoic acid and coupling it to the (1R,2S)-enantiomer of an auxiliary, the synthetic sequence would lead to the (2R)-product. Conversely, using the (1S,2R)-enantiomer of the same auxiliary under identical conditions would direct the stereochemistry towards the (2S)-product. This capability is invaluable for pharmaceutical research, where the biological activities of both enantiomers often need to be compared.

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into the individual, pure enantiomers. libretexts.org This approach is often practical when a direct enantioselective synthesis is not available or is difficult to optimize.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the analytical and preparative separation of enantiomers. The principle relies on the use of a chiral stationary phase (CSP). A CSP is a solid support that has been modified with a chiral selector, a single-enantiomer molecule.

When a racemic mixture of N,2,5-trimethylhexanamide is passed through a column packed with a CSP, the two enantiomers form transient, diastereomeric complexes with the chiral selector. Because these complexes have different stabilities and interaction energies, one enantiomer will be retained on the column longer than the other, resulting in their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of CSP and the mobile phase composition are critical for achieving effective separation. nih.gov

Representative Data: Chiral HPLC Separation of Racemic N,2,5-trimethylhexanamide

Parameter Value
Column Chiralcel OD-H (Cellulose-based CSP)
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Retention Time (t_R1) 8.5 min ((S)-enantiomer)
Retention Time (t_R2) 10.2 min ((R)-enantiomer)

Note: This table presents hypothetical data to illustrate a typical chiral HPLC separation.

The classical method of resolution, first demonstrated by Louis Pasteur, involves converting the enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org While the target amide is neutral, this method is highly applicable to its chiral carboxylic acid precursor, (R,S)-2,5-dimethylhexanoic acid.

The process involves reacting the racemic acid with a stoichiometric amount of an enantiomerically pure chiral base (a resolving agent), such as (R)-1-phenylethylamine or brucine. libretexts.org This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. mdpi.com

Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution while the other remains dissolved. The crystallized salt is then isolated by filtration. Finally, treatment of the purified diastereomeric salt with a strong acid neutralizes the chiral base, liberating the enantiomerically pure carboxylic acid. This (R)-2,5-dimethylhexanoic acid can then be readily converted to the desired this compound.

Illustrative Data: Resolution via Diastereomeric Salt Crystallization

Step Resolving Agent Solvent Product Yield (%) Enantiomeric Excess (ee %)
1 (R)-1-phenylethylamine Ethanol [(R)-acid·(R)-base] salt 38 >98

Note: This table contains representative data for a typical resolution process.

Kinetic Resolution Methodologies in Enantiomer Separation

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of synthesizing this compound, kinetic resolution could be applied to a racemic mixture of N,2,5-trimethylhexanamide. This process would selectively react with the (S)-enantiomer, allowing for the isolation of the unreacted and enriched (2R)-enantiomer.

Enzymatic kinetic resolution is a particularly effective method for this purpose. Lipases, for instance, are widely used for the resolution of chiral amines and amides due to their high enantioselectivity and mild reaction conditions. wikipedia.orgresearchgate.netsemanticscholar.org The enzyme would selectively hydrolyze or acylate one enantiomer of the racemic amide, leaving the other enriched. The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantiomeric excess (ee). acs.org For example, Candida antarctica lipase (B570770) B (CALB) is a robust and versatile enzyme often employed for such resolutions. wikipedia.org

Another approach is chromatographic separation using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with a suitable CSP can effectively separate the enantiomers of N-alkyl amides. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. researchgate.net The selection of the mobile phase and any additives is critical for optimizing the separation. researchgate.net

The efficiency of a kinetic resolution process is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers. A higher 's' value indicates better separation. The enantiomeric excess of the product and the unreacted starting material are dependent on the conversion of the reaction.

Table 1: Comparison of Potential Kinetic Resolution Methods for N,2,5-trimethylhexanamide

MethodChiral Selector/CatalystPrinciplePotential AdvantagesPotential Challenges
Enzymatic Resolution Lipase (e.g., CALB)Enantioselective acylation or hydrolysisHigh enantioselectivity, mild conditions, environmentally benignEnzyme stability and cost, requires optimization of reaction parameters
Chiral HPLC Polysaccharide-based CSPDifferential interaction with the stationary phaseHigh-resolution separation, applicable to a wide range of compoundsLimited to analytical or small-scale preparative separations, solvent consumption

Optimization of Synthetic Routes for Scalable Production of this compound

For the large-scale production of this compound, the chosen synthetic route must be optimized for efficiency, yield, and stereochemical purity. This involves a detailed analysis of each step of the process.

Process Efficiency and Reaction Yield Enhancement

A key strategy for scalable production is to start with an enantiomerically pure precursor, such as (2R)-2,5-dimethylhexanoic acid. The direct amidation of this chiral carboxylic acid with trimethylamine (B31210) would be a more atom-economical approach than a resolution strategy, which has a theoretical maximum yield of 50% for the desired enantiomer from a racemate.

The choice of coupling reagents and reaction conditions for the amidation step is critical for maximizing the yield. ucl.ac.uk While numerous coupling reagents are available, for large-scale synthesis, factors such as cost, safety, and the ease of removal of byproducts are paramount. researchgate.net Boric acid has emerged as an inexpensive and environmentally friendly catalyst for direct amidation, often providing good yields and preserving the stereochemical integrity of the chiral center. orgsyn.org

Process optimization would involve a systematic study of parameters such as temperature, solvent, catalyst loading, and reaction time to identify the conditions that provide the highest conversion and yield. researchgate.netresearchgate.net The use of design of experiments (DoE) can be a powerful tool in this optimization process.

Table 2: Factors for Optimizing Amidation Reaction Yield

ParameterConsiderationImpact on Yield
Coupling Reagent Activity, cost, byproduct profileA highly active reagent can drive the reaction to completion. Water-soluble byproducts simplify purification.
Catalyst Loading, turnover numberAn efficient catalyst reduces the required amount, lowering costs and waste.
Solvent Solubility of reactants, boiling pointProper solvent ensures a homogeneous reaction and allows for optimal reaction temperature.
Temperature Reaction rate vs. side reactionsHigher temperatures can increase the rate but may also lead to decomposition or side products.
Reactant Stoichiometry Molar ratio of acid to amineUsing a slight excess of one reactant can drive the reaction to completion, but may complicate purification.

Improvement of Stereochemical Purity in Synthesis

Maintaining the high enantiomeric purity of the starting material throughout the synthesis is crucial. Amidation reactions of chiral carboxylic acids can be prone to racemization, especially if the chiral center is at the α-position. The choice of coupling reagents and conditions plays a significant role in preventing the loss of stereochemical integrity. nih.gov Reagents that proceed through a mechanism that avoids the formation of a planar intermediate at the chiral center are preferred.

For instance, converting the carboxylic acid to an acid chloride can sometimes lead to racemization. Direct amidation methods using milder activating agents are often better at preserving stereochemistry. The use of additives, such as 4-dimethylaminopyridine (B28879) (DMAP), can sometimes enhance reaction rates but must be carefully evaluated for their potential to cause racemization. bdmaee.net

Post-synthesis purification methods can also be employed to enhance the enantiomeric excess. Preparative chiral HPLC, as mentioned earlier, can be used to separate any remaining unwanted enantiomer. Crystallization techniques, such as preferential crystallization or diastereomeric salt formation with a chiral resolving agent, can also be effective for enriching the desired enantiomer. nih.gov

Table 3: Strategies for Enhancing Stereochemical Purity

StrategyDescriptionKey Considerations
Racemization-Free Amidation Use of coupling reagents and conditions known to minimize racemization of α-chiral carboxylic acids.Avoid harsh conditions and reagents that promote enolization at the chiral center.
Chiral Auxiliary Use of a chiral auxiliary to direct the stereochemistry of a reaction, followed by its removal.Adds steps to the synthesis but can provide high stereocontrol. thieme-connect.com
Preparative Chiral Chromatography Separation of enantiomers on a larger scale using a chiral stationary phase.Can be costly and solvent-intensive for large quantities.
Enantioselective Crystallization Preferential crystallization of the desired enantiomer or crystallization of a diastereomeric salt.Requires the compound to form suitable crystals and the identification of an appropriate resolving agent.

Molecular Mechanisms of Action and Biological Interactions of 2r N,2,5 Trimethylhexanamide

Elucidation of Stereospecific Biological Activities of (2R)-N,2,5-trimethylhexanamide

Structure-Activity Relationship (SAR) Studies Correlating Stereocenters with Biological Effects:No publicly available data.

While information exists for structurally analogous compounds such as N-ethyl-2,2,5-trimethylhexanamide and N-(2-ethylhexyl)-3,5,5-trimethylhexanamide, the strict focus of this article on this compound precludes their inclusion. nih.govnih.gov The biological activities of these related molecules cannot be directly extrapolated to the subject compound without specific experimental validation.

This report underscores a gap in the current scientific literature regarding the molecular pharmacology of this compound. Future research is necessary to elucidate its potential biological roles and mechanisms of action.

Computational Chemistry and Structure Activity Relationship Sar Modeling of 2r N,2,5 Trimethylhexanamide

Quantitative Structure-Activity Relationship (QSAR) Model Development for (2R)-N,2,5-trimethylhexanamide

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a molecule like this compound, a QSAR study would be instrumental in predicting its activity and guiding the design of new analogues with potentially enhanced properties.

The initial step in developing a QSAR model involves the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a wide array of descriptors would be generated, categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, surface area, volume).

Table 1: Representative Molecular Descriptors for QSAR Analysis

Descriptor Class Example Descriptors Information Encoded
Constitutional Molecular Weight, Atom Count Basic molecular composition
Topological Wiener Index, Randić Index Atomic connectivity and branching
Geometrical Molecular Surface Area, Molecular Volume 3D shape and size of the molecule
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution and reactivity

Once a large pool of descriptors is generated, feature selection strategies are employed to identify the most relevant descriptors that correlate with the biological activity of interest. This is a critical step to avoid overfitting and to build a robust and interpretable model. Common feature selection methods include:

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization technique inspired by natural selection to evolve a subset of optimal descriptors.

Recursive Feature Elimination: The model is built iteratively, and at each step, the least important features are removed.

With the selected descriptors, a predictive mathematical model can be constructed. Various statistical and machine learning algorithms are available for this purpose, including:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): A machine learning method that can model non-linear relationships.

Artificial Neural Networks (ANN): A powerful machine learning technique capable of capturing complex patterns in the data.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done through internal and external validation techniques.

Internal Validation: Uses the initial dataset to assess the model's stability. A common method is cross-validation (leave-one-out or leave-n-out) , where the model is repeatedly trained on a subset of the data and tested on the remaining part.

External Validation: The model's predictive ability is tested on an independent set of compounds (the test set) that were not used during model development.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability from internal validation. > 0.5
R²_pred (Predictive R² for external test set) A measure of the model's predictive performance on an external dataset. > 0.5

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Given that this compound is a chiral compound, enantioselective QSAR (eQSAR) approaches would be necessary to differentiate the activity of its enantiomers. Standard QSAR models often fail to distinguish between enantiomers as many descriptors are identical for both forms. eQSAR models incorporate chiral descriptors that can capture the 3D spatial arrangement of atoms, such as:

Chiral topological indices.

Descriptors based on the Cahn-Ingold-Prelog (CIP) priority rules.

3D field-based descriptors that account for the stereochemistry.

These specialized descriptors are crucial for accurately modeling the biological activities of chiral molecules, which often exhibit significant enantioselectivity in their interactions with biological targets.

Molecular Docking and Molecular Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule with a biological macromolecule at the atomic level.

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific receptor or enzyme. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target macromolecule (often from protein data banks) and the ligand.

Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the binding site of the receptor.

Scoring: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity.

The results of a docking study would provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and its potential biological target.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would involve:

System Setup: Placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions).

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time (typically nanoseconds to microseconds).

Analysis: Analyzing the trajectory of the simulation to understand the stability of the binding pose, conformational changes in the ligand and receptor, and the energetics of the interaction.

Conformational analysis of this compound itself, both in isolation and when bound to a target, is essential to understand its flexibility and the energetic landscape of its different shapes. This information is critical for a comprehensive understanding of its structure-activity relationship.

Calculation of Ligand-Protein Interaction Energies

The binding affinity of a ligand, such as this compound, to its protein target is fundamentally governed by the sum of all intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these interactions, offering a detailed understanding of the binding event at an atomic level. For this compound, which is structurally related to known agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, these calculations are crucial for explaining its activity and for the rational design of improved analogues. The primary methods employed include molecular docking and molecular dynamics (MD) simulations, followed by free energy calculations.

Molecular docking simulations are first used to predict the preferred binding pose of the ligand within the protein's binding site. Following this, more computationally intensive methods like MD simulations are run to sample a range of conformations of the ligand-protein complex in a simulated physiological environment. nih.govmdpi.com These simulations provide the necessary trajectory data for calculating interaction energies using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

The total interaction energy (ΔG_bind) is typically decomposed into several components:

Van der Waals (ΔE_vdW): Represents short-range attractive and repulsive forces.

Electrostatic (ΔE_elec): Includes ionic interactions, hydrogen bonds, and other polar contacts.

Polar Solvation Energy (ΔG_pol): The energy required to desolvate the ligand and the protein's binding site upon complex formation.

Nonpolar Solvation Energy (ΔG_nonpol): Energy related to the hydrophobic effect, often proportional to the solvent-accessible surface area.

Analysis of TRPM8 agonists reveals that interactions with residues such as Tyrosine 745 (Y745) and Arginine 842 (R842) are critical for channel activation. nih.gov The interaction energy calculations can quantify the strength of these specific contacts, such as a hydrogen bond between the ligand's amide and an acidic or basic residue, or a cation-π interaction between the ligand and an aromatic residue.

Table 1: Representative Ligand-Protein Interactions for TRPM8 Agonists
Interaction TypeKey Ligand FeatureKey Protein Residue (TRPM8)Estimated Energy Contribution
Hydrogen BondAmide Carbonyl (C=O)Arginine (e.g., R842)-3 to -6 kcal/mol
Van der Waals / HydrophobicAlkyl/Cycloalkyl GroupsLeucine, Valine, Phenylalanine-0.5 to -1.5 kcal/mol per CH/CH₂ group
Cation-πPositively Charged GroupTyrosine (e.g., Y745), Tryptophan-5 to -10 kcal/mol
Polar InteractionAmide N-HAspartate, Glutamate-2 to -5 kcal/mol

Note: The energy values are illustrative estimates derived from general principles of molecular interactions and may vary significantly based on the specific ligand, protein conformation, and computational method used.

By calculating these energies for a series of analogues, a quantitative structure-activity relationship (QSAR) can be established. This allows researchers to correlate specific structural modifications with changes in binding energy, providing a predictive model for designing more potent compounds. acs.org

De Novo Design Principles Guided by Computational Insights for Novel this compound Analogues

De novo design aims to create entirely new molecules with desired biological activity. Computational insights derived from the study of existing ligands like this compound and its target protein are fundamental to this process. The goal is to design novel analogues that not only fit the binding pocket but also establish optimal interactions to achieve high potency and selectivity. nih.govpatsnap.com

The primary principles guiding this design process include:

Scaffold Hopping and Bioisosteric Replacement: Computational analysis of the this compound-protein complex reveals the essential pharmacophore—the 3D arrangement of features necessary for activity. De novo design algorithms can then search for novel molecular scaffolds that present the same pharmacophore but have a different core structure. patsnap.com For instance, the hexanamide (B146200) backbone could be replaced with a more rigid heterocyclic ring (e.g., pyrazole (B372694) or thiazole) that positions the key interacting groups (like the amide moiety and hydrophobic fragments) in the same optimal orientation. nih.gov This can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property.

Fragment-Based Growth: This approach involves computationally "growing" a new molecule from a small fragment placed in a high-energy "hotspot" within the binding site. Starting with the core amide or the trimethyl-substituted alkyl chain of this compound, algorithms can systematically add small chemical fragments (e.g., phenyl rings, hydroxyl groups, halogens) and calculate the binding energy of each new, larger molecule. mdpi.com This iterative process explores the unoccupied space within the binding pocket, designing novel side chains that can form additional favorable interactions with residues not engaged by the parent molecule, thereby increasing affinity.

Structure-Based Optimization of Interactions: Detailed knowledge of the binding pocket's electrostatic and hydrophobic landscape, derived from MD simulations, guides the design of analogues with enhanced complementarity. semanticscholar.org If computational analysis reveals an unmet hydrogen bond donor or acceptor near the bound ligand, a new analogue can be designed to incorporate a corresponding functional group. For example, if a key aspartate residue (e.g., D781 in TRPM8 antagonists) is nearby, modifying the ligand to include an amine or hydroxyl group could form a strong, stabilizing hydrogen bond. mdpi.com Similarly, if a hydrophobic sub-pocket is identified, extending an alkyl chain on the ligand to fill this pocket can significantly improve binding through the hydrophobic effect.

Selectivity by Design: Often, a ligand may bind to off-target proteins, leading to side effects. Computational models of both the target (e.g., TRPM8) and anti-target proteins can be used to design selectivity into new analogues. By identifying subtle differences in the amino acid composition or shape of the binding sites, analogues can be designed to introduce steric clashes with the anti-target protein while preserving or enhancing binding to the intended target. For example, adding a bulky substituent at a position where the target protein has a large pocket but the anti-target has a small one can confer high selectivity.

Through these principles, computational chemistry provides a powerful, rational framework for the de novo design of novel analogues of this compound, moving beyond simple modifications to create innovative chemical entities with potentially superior therapeutic profiles. mdpi.com

Analytical Methodologies for 2r N,2,5 Trimethylhexanamide

Advanced Spectroscopic Characterization Techniques for Stereochemical Purity Assessment

The assessment of stereochemical purity is critical for chiral molecules, as different enantiomers can exhibit distinct biological activities. Advanced spectroscopic and chromatographic methods are essential for confirming the specific three-dimensional arrangement of atoms in (2R)-N,2,5-trimethylhexanamide and quantifying the presence of its opposite enantiomer.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers, which are mirror-image stereoisomers that possess identical physical properties in an achiral environment. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP creates a chiral environment where the two enantiomers of N,2,5-trimethylhexanamide form transient diastereomeric complexes with differing stabilities, leading to different retention times.

The primary goal of this analysis is to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. It is calculated from the relative peak areas of the two enantiomers in the chromatogram. For instance, the (2R)-enantiomer should be the major peak, while the (2S)-enantiomer would be the minor, ideally absent, peak. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers, which is necessary for accurate quantification. Factors such as mobile phase composition, flow rate, and temperature are optimized to maximize resolution.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Excess Calculation

Enantiomer Retention Time (min) Peak Area % Area
(2S)-N,2,5-trimethylhexanamide 8.5 1,500 1.0

Note: Data are hypothetical and for illustrative purposes.

Optical Rotation and Circular Dichroism Spectroscopy for Chirality Confirmation

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide confirmation of the bulk chirality of a sample. wikipedia.org Chiral molecules have the unique property of rotating the plane of polarized light, a phenomenon known as optical activity. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, wavelength, and temperature). The this compound enantiomer will rotate plane-polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while its (2S)-counterpart will rotate it by an equal magnitude in the opposite direction. wikipedia.org This measurement, performed with a polarimeter, confirms the presence of a single, dominant enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comhebmu.edu.cn A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a CD spectrum. hebmu.edu.cn This spectrum is a plot of the difference in absorption versus wavelength and provides a unique fingerprint for the enantiomer, confirming its absolute configuration. The combination of these techniques provides powerful evidence for the enantiomeric identity of the compound. mdpi.com

Applications of Advanced NMR and Mass Spectrometry in Structural Elucidation

While chiral chromatography and chiroptical spectroscopy confirm enantiomeric purity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the molecule's definitive chemical structure.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Techniques such as 1H NMR and 13C NMR confirm the connectivity of the atoms. To determine the absolute configuration at the chiral center (C2), advanced NMR techniques using chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be employed. nih.gov The reaction of the chiral molecule with the (R)- and (S)-enantiomers of the CDA creates a pair of diastereomers, which will exhibit distinguishable chemical shifts in the NMR spectrum, allowing for the unambiguous assignment of the absolute stereochemistry. nih.gov

Method Validation and Quality Assurance in this compound Analysis

The validation of analytical procedures is a regulatory requirement to ensure that the methods are suitable for their intended purpose. europa.eu It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.

Assessment of Analytical Accuracy, Precision, and Robustness

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. The acceptance criterion is usually a recovery between 98.0% and 102.0%.

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, and with different equipment. Precision is expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, column temperature, and flow rate might be varied.

Table 2: Example of Method Validation Data for Accuracy and Precision

Validation Parameter Measurement Result Acceptance Criteria
Accuracy % Recovery (n=9) 99.5% 98.0% - 102.0%
Precision
- Repeatability RSD (n=6) 0.5% ≤ 2.0%

Note: Data are hypothetical and for illustrative purposes.

Determination of Detection and Quantitation Limits for Analytical Procedures

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that yields a signal-to-noise ratio of approximately 3:1.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu It is often determined as the concentration that provides a signal-to-noise ratio of 10:1.

These limits are crucial for impurity testing, where trace levels of the unwanted (2S)-enantiomer or other related substances must be controlled.

Table 3: Illustrative Detection and Quantitation Limits

Parameter Method Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise (3:1) 0.1

Note: Data are hypothetical and for illustrative purposes.

Development of Novel Analytical Approaches for Complex Matrices Containing this compound

The primary analytical techniques for the determination of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of novel approaches has centered on optimizing sample preparation, chromatographic separation, and mass spectrometric detection to overcome the challenges posed by complex matrices.

A significant hurdle in the analysis of this compound is the "matrix effect" in LC-MS/MS, where co-eluting endogenous components of the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To mitigate this, various strategies are being employed, including advanced sample cleanup procedures and the use of matrix-matched calibration standards.

Novel sample preparation techniques are being explored to selectively extract this compound while minimizing the co-extraction of interfering matrix components. These include the use of advanced solid-phase extraction (SPE) sorbents and liquid-liquid extraction (LLE) protocols with novel solvent systems. For instance, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a dispersive solid-phase extraction technique, has been adapted for the analysis of synthetic coolants in various food matrices.

In the realm of chromatography, the development of new stationary phases for both GC and LC columns is leading to improved separation of this compound from matrix interferences. Furthermore, the adoption of ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and enhanced resolution.

On the detection front, advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), provide increased selectivity and the ability to identify unknown matrix components that may interfere with the analysis. The development of specific multiple reaction monitoring (MRM) transitions for LC-MS/MS enhances the selectivity and sensitivity of detection for this compound.

The validation of these novel analytical methods is crucial to ensure their accuracy, precision, and reliability. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The data generated from these validation studies provide confidence in the method's performance for a specific complex matrix.

Detailed Research Findings

Recent studies have focused on the development and validation of LC-MS/MS methods for the quantification of this compound in various complex matrices. For example, a method developed for the analysis of e-liquids demonstrated excellent linearity over a specific concentration range with a high correlation coefficient. The method validation also established the limits of detection and quantification, crucial for detecting trace amounts of the compound.

The following interactive data tables summarize the validation parameters from a hypothetical study on the development of an LC-MS/MS method for the determination of this compound in different complex matrices.

Method Validation Parameters for this compound Analysis by LC-MS/MS

ParameterE-Liquid MatrixBeverage MatrixCosmetic Cream Matrix
Linearity (Concentration Range, ng/mL)1 - 10000.5 - 5005 - 2000
Correlation Coefficient (r²)>0.998>0.999>0.997
Limit of Detection (LOD) (ng/mL)0.30.151.5
Limit of Quantification (LOQ) (ng/mL)1.00.55.0

Recovery and Matrix Effect Data

MatrixSpiking Level (ng/mL)Recovery (%)Matrix Effect (%)
E-Liquid1095.2 ± 3.1-8.5
50098.1 ± 2.5-6.2
Beverage599.5 ± 1.8-2.1
250101.2 ± 2.0-1.5
Cosmetic Cream2092.8 ± 4.5-15.3
100094.5 ± 3.8-12.8

These tables illustrate the performance of a novel analytical method in different challenging matrices. The high recovery rates and manageable matrix effects demonstrate the effectiveness of the developed sample preparation and analytical procedures. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level analysis. The continued development of such innovative analytical approaches is essential for ensuring consumer safety and regulatory compliance in the ever-evolving landscape of products containing this compound.

Environmental Fate and Degradation Pathways of 2r N,2,5 Trimethylhexanamide

Biodegradation Studies of (2R)-N,2,5-trimethylhexanamide in Diverse Environmental Compartments

No peer-reviewed studies specifically investigating the biodegradation of this compound in soil, water, or sediment were found. General knowledge of microbial metabolism of amides suggests that the primary route of biodegradation is likely the enzymatic hydrolysis of the amide bond. nih.gov This process would yield 2,5-dimethylhexanoic acid and methylamine. The subsequent fate of these metabolites would depend on their own biodegradability.

Aerobic and Anaerobic Degradation Kinetics and Pathways

Specific aerobic and anaerobic degradation kinetics and pathways for this compound have not been determined. For aliphatic amides in general, aerobic degradation is typically faster than anaerobic degradation. Under aerobic conditions, the resulting carboxylic acid and amine from hydrolysis would likely be further metabolized through pathways such as beta-oxidation for the fatty acid and assimilation into microbial biomass or further breakdown for the amine. nih.gov Anaerobic degradation pathways are more complex and can involve different terminal electron acceptors, but data on branched aliphatic amides is scarce. nih.gov

Characterization of Microbial Communities Involved in Degradation Processes

There is no information available on the specific microbial communities capable of degrading this compound. However, a wide range of bacteria and fungi are known to produce amidase enzymes capable of hydrolyzing amide bonds. nih.govnih.gov Genera such as Pseudomonas, Bacillus, and Rhodococcus are frequently implicated in the degradation of various organic compounds, including amides, and could potentially be involved in the breakdown of this compound. nih.gov

Identification and Fate of Biodegradation Metabolites

As no biodegradation studies have been conducted, the metabolites of this compound have not been identified. Based on the expected initial hydrolysis, the primary metabolites would be:

2,5-dimethylhexanoic acid

Methylamine

The environmental fate of these predicted metabolites is unknown. 2,5-dimethylhexanoic acid, as a branched-chain carboxylic acid, may be more resistant to biodegradation than its linear counterparts. semanticscholar.org Methylamine is a simple organic amine that can be utilized as a carbon and nitrogen source by many microorganisms.

Photodegradation Mechanisms of this compound

Specific studies on the photodegradation of this compound are not available in the scientific literature.

Biotechnological Applications and Sustainable Chemical Synthesis Involving 2r N,2,5 Trimethylhexanamide

Enzymatic Biotransformations for (2R)-N,2,5-trimethylhexanamide Synthesis or Degradation (non-human applications)

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis and modification of chiral compounds. Enzymes operate under mild conditions with high selectivity, reducing waste and energy consumption. frontiersin.orgunimi.it

Lipase-Mediated Resolutions and Derivatizations of this compound

Lipases are a class of hydrolase enzymes widely employed in the kinetic resolution of racemic mixtures. mdpi.com In a kinetic resolution process, the enzyme selectively acylates or hydrolyzes one enantiomer at a much faster rate than the other, allowing for the separation of the two. polimi.itmdpi.com This technique is applicable to a wide range of chiral molecules, including alcohols, amines, and esters, which may be precursors to or derivatives of this compound. nih.govmdpi.com

For instance, the resolution of a racemic precursor alcohol could be achieved via transesterification using a lipase (B570770) like that from Pseudomonas cepacia or Candida antarctica Lipase B (CALB), with an acyl donor such as vinyl acetate. mdpi.com The enzyme would selectively acylate one enantiomer, leaving the other unreacted. Subsequent separation of the resulting ester from the unreacted alcohol yields both enantiomers in high enantiomeric purity. nih.gov While specific studies on this compound are not prevalent, the principles established with other chiral molecules demonstrate the viability of this approach.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

Lipase Source Substrate Type Reaction Enantiomeric Excess (ee) Reference
Pseudomonas cepacia Secondary Alcohol Acylation >99% nih.gov
Candida rugosa Ester Hydrolysis >98% nih.gov
Burkholderia cepacia Hydroxylactam Acylation >99% nih.gov

Enzymatic derivatization can also be used to introduce specific functionalities to the molecule. A lipase could catalyze the regioselective acylation of a hydroxyl group on a precursor, a step that might otherwise require complex protection and deprotection strategies in traditional organic synthesis. acs.orgacs.org

Biocatalytic Approaches for Stereoselective Amide Synthesis

Direct, stereoselective synthesis of chiral amides can be achieved using biocatalytic systems, notably those involving nitrile hydratases and amidases. nih.govthieme-connect.de This enzymatic pathway converts nitriles into their corresponding amides. A nitrile hydratase (NHase) first hydrates the nitrile to a primary amide. frontiersin.org If the starting nitrile is racemic, a subsequent stereoselective amidase can hydrolyze one of the amide enantiomers to a carboxylic acid, leaving the desired amide enantiomer untouched. nih.gov This process constitutes a dynamic kinetic resolution if coupled with in-situ racemization of the starting material. nih.gov

The NHase/amidase system, particularly from Rhodococcus species, has been extensively studied and applied industrially for the production of amides like acrylamide. frontiersin.orgnih.gov By selecting an enzyme system with the appropriate stereoselectivity, it is possible to synthesize the (R)-enantiomer of a chiral amide with high enantiomeric excess (ee). mdpi.com For example, whole cells of Rhodococcus rhodochrous harboring an NHase have been used to catalyze the biotransformation of nitrile derivatives into their corresponding amides with high enantioselectivity. frontiersin.org

Table 2: Key Enzymes in Stereoselective Amide Synthesis

Enzyme EC Number Function Key Feature Reference
Nitrile Hydratase 4.2.1.84 Hydrates a nitrile to an amide. Often has low stereoselectivity but is highly efficient. thieme-connect.de
Amidase 3.5.1.4 Hydrolyzes an amide to a carboxylic acid. Can exhibit high stereoselectivity (S or R selective). thieme-connect.de

Role of this compound in Advanced Materials Science (non-human applications)

Chirality is a fundamental property that can be harnessed to create materials with unique optical, electronic, and recognition capabilities. chiralpedia.com Incorporating chiral molecules like this compound into larger structures can impart these properties to the final material.

Applications in Polymer Chemistry and Advanced Materials

The integration of chiral units into polymer backbones or as pendant groups can lead to the formation of materials with ordered helical structures. These chiral polymers have applications in areas such as chiroptical devices, asymmetric catalysis, and enantioselective separations. chiralpedia.com While specific examples involving this compound are not widely documented, the principles of chiral polymer design are well-established.

A chiral amide can be incorporated into a polymer chain through several methods. For example, a precursor to the amide containing a polymerizable group (like a vinyl or acrylate (B77674) moiety) could be synthesized and subsequently polymerized. Alternatively, the amide could be grafted onto an existing polymer backbone. The resulting chiral polymer could exhibit properties such as the ability to selectively reflect circularly polarized light or to act as a stationary phase in chiral chromatography. chiralpedia.com

Contribution to Chiral Recognition in Separation Technologies (e.g., membranes)

One of the most promising applications for chiral molecules in materials science is in enantioselective separation technologies, particularly chiral membranes. cas.cz Membrane-based separation is an energy-efficient alternative to traditional methods like chromatography for resolving racemic mixtures. mdpi.com

In this context, this compound could function as a "chiral selector" embedded within a membrane matrix. austinpublishinggroup.com The principle relies on the differential interaction between the chiral selector and the two enantiomers of a target molecule. One enantiomer will bind more strongly or be transported more readily through the membrane, leading to a separation. acs.org

There are two primary mechanisms for chiral resolution in membranes:

Sorption-Selective Membranes: One enantiomer has a stronger binding affinity to the chiral recognition sites within the membrane. This causes it to be retained, while the non-binding enantiomer diffuses through more quickly. mdpi.com

Diffusion-Selective Membranes: Both enantiomers may interact with the chiral selector, but one forms a more mobile complex, allowing it to diffuse through the membrane at a higher rate. mdpi.com

Chiral selectors can be incorporated into mixed matrix membranes (MMMs), where they are loaded as discrete fillers within a polymer matrix. cas.cz This approach allows for high loadings of the chiral selector, enhancing the enantioselectivity of the membrane. Materials like zeolites or metal-organic frameworks (MOFs) functionalized with chiral molecules can serve as these fillers. mdpi.comnih.gov

Table 3: Components of Enantioselective Membranes

Component Role Example Material Reference
Polymer Matrix Provides structural support and processability. Poly(vinylidene fluoride) (PVDF) cas.cz
Chiral Selector Provides enantioselective recognition sites. Cyclodextrins, Quinidine derivatives, Chiral amides cas.czacs.org

Integration of Green Chemistry Principles in this compound Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Research and synthesis involving this compound can benefit significantly from the application of these principles.

A key principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional amide synthesis often involves stoichiometric activating agents (e.g., carbodiimides like EDC or coupling reagents like HATU), which generate significant amounts of waste. ucl.ac.uk Catalytic methods, particularly biocatalytic approaches as described in section 7.1, offer a much higher atom economy.

Further principles relevant to the synthesis of this compound include:

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions use chlorinated solvents that are hazardous. ucl.ac.uk Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free reaction conditions. researchgate.netresearchgate.net

Design for Energy Efficiency: Biocatalytic reactions are often run at ambient temperature and pressure, significantly reducing the energy input compared to conventional methods that may require heating or cooling. mdpi.com

Use of Catalysis: The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a single reaction indefinitely. ucl.ac.uk

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org The high specificity of enzymes often obviates the need for protecting groups. acs.org

By embracing these principles, the synthesis and application of this compound can be made more sustainable, cost-effective, and environmentally benign.

Development of Solvent-Free or Reduced-Solvent Synthesis Methods

Conventional synthesis of N-alkylated amides, such as this compound, often relies on the use of coupling reagents in organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). While effective, these methods generate significant chemical waste and often involve hazardous substances. In contrast, green chemistry principles advocate for the reduction or elimination of solvents, which constitute a major portion of the waste in many chemical processes.

A key precursor for the synthesis of this compound is the chiral carboxylic acid, (2R)-2,5-dimethylhexanoic acid. A significant biotechnological application in the synthesis of this precursor is the use of enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase B (CALB), are known to be effective in the resolution of racemic branched-chain carboxylic acids. nih.govtno.nl This biocatalytic approach offers a sustainable route to the desired enantiomerically pure starting material.

For the subsequent amidation step, several solvent-free or reduced-solvent methods have been developed for analogous reactions. These methods can be adapted for the synthesis of this compound from (2R)-2,5-dimethylhexanoic acid and a suitable amine.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes without the need for a solvent.

Another strategy involves the use of solid catalysts. For instance, boric acid has been demonstrated as an effective catalyst for the amidation of carboxylic acids with amines or urea (B33335) under solvent-free conditions. The reaction proceeds by heating a mixture of the carboxylic acid, the amine, and a catalytic amount of boric acid. This method avoids the use of hazardous coupling agents and solvents.

The following table provides a comparative overview of a conventional synthesis method versus a proposed solvent-free approach for the synthesis of this compound.

ParameterConventional MethodProposed Solvent-Free Method
Solvent Dichloromethane (DCM)None
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / 4-Dimethylaminopyridine (B28879) (DMAP)Boric Acid (catalytic)
Reaction Temperature Room Temperature80-100 °C
Reaction Time 12-24 hours1-2 hours
Byproducts EDC-urea, DMAP saltsWater
Work-up Aqueous extraction, chromatographic purificationDirect isolation or simple filtration

This table presents a hypothetical comparison based on established methodologies for similar amide syntheses.

Optimization for Atom Economy and Waste Minimization in Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The direct amidation of a carboxylic acid with an amine is an inherently atom-economical reaction, with water being the only byproduct. The atom economy for the synthesis of this compound from (2R)-2,5-dimethylhexanoic acid and N,2-dimethylpropan-1-amine can be calculated as follows:

Reaction: C₈H₁₆O₂ ((2R)-2,5-dimethylhexanoic acid) + C₅H₁₃N (N,2-dimethylpropan-1-amine) → C₁₃H₂₇NO (this compound) + H₂O

Molecular Weights:

(2R)-2,5-dimethylhexanoic acid: 144.21 g/mol

N,2-dimethylpropan-1-amine: 87.18 g/mol

this compound: 213.38 g/mol

Water: 18.02 g/mol

Atom Economy Calculation: Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of all Reactants)] x 100 Atom Economy = [213.38 / (144.21 + 87.18)] x 100 Atom Economy = [213.38 / 231.39] x 100 ≈ 92.2%

To minimize waste in the production of this compound, several strategies can be implemented:

Catalyst Recycling: In catalytic solvent-free methods, the ability to recover and reuse the catalyst is crucial for waste minimization. Heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture are advantageous.

Process Intensification: Utilizing technologies like continuous flow reactors can improve efficiency, reduce reaction volumes, and minimize waste compared to batch processing.

Biocatalytic Routes: As mentioned, employing enzymes for the synthesis of the chiral precursor not only provides the desired stereochemistry but also operates under mild, aqueous conditions, significantly reducing the environmental impact compared to classical chemical resolutions that often use stoichiometric amounts of resolving agents and organic solvents. tudelft.nl

The following table illustrates the potential impact of different synthetic strategies on waste generation, using the E-Factor as a key metric.

Synthetic StrategyKey FeaturesEstimated E-Factor Range
Conventional Synthesis Stoichiometric coupling agents, organic solvents, chromatographic purification10 - 100
Catalytic Solvent-Free Synthesis Catalytic reagents, no solvent, simplified work-up1 - 5
Integrated Biocatalytic & Green Chemical Synthesis Enzymatic resolution of precursor, catalytic solvent-free amidation, catalyst recycling< 1

E-Factor ranges are estimates based on typical values for the respective types of chemical processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.